2-(2-Carboxyethyl)isoquinolin-2-ium iodide
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Overview
Description
2-(2-Carboxyethyl)isoquinolin-2-ium iodide is a chemical compound that belongs to the class of isoquinolinium salts. Isoquinolinium salts are known for their diverse biological and pharmacological properties. This compound is characterized by the presence of a carboxyethyl group attached to the isoquinoline ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)isoquinolin-2-ium iodide typically involves the alkylation of isoquinoline with a suitable carboxyethylating agent. One common method involves the reaction of isoquinoline with 2-bromoacetic acid in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinium salt to its corresponding isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the carboxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the carboxyethyl group in the presence of a base.
Major Products Formed
Oxidation: Isoquinolinone derivatives.
Reduction: Isoquinoline.
Substitution: Various substituted isoquinolinium derivatives.
Scientific Research Applications
2-(2-Carboxyethyl)isoquinolin-2-ium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)isoquinolin-2-ium iodide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 2-(2-Carboxyethyl)isoquinolin-2-ium iodide, known for its basic heterocyclic structure.
Isoquinolinone: An oxidized derivative of isoquinoline with similar biological activities.
2-(2-Carboxyethyl)isoquinoline: A closely related compound with a similar structure but lacking the iodide ion.
Uniqueness
This compound is unique due to the presence of both the carboxyethyl group and the iodide ion, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications, distinguishing it from other isoquinoline derivatives .
Properties
CAS No. |
561065-73-4 |
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Molecular Formula |
C12H12INO2 |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
3-isoquinolin-2-ium-2-ylpropanoic acid;iodide |
InChI |
InChI=1S/C12H11NO2.HI/c14-12(15)6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-5,7,9H,6,8H2;1H |
InChI Key |
JHADXEPKAPMWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCC(=O)O.[I-] |
Origin of Product |
United States |
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